(2E)-3-(4-bromophenyl)-N-(4-methylphenyl)prop-2-enamide
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Overview
Description
(E)-3-(4-BROMOPHENYL)-N-(4-METHYLPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a methylphenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-BROMOPHENYL)-N-(4-METHYLPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-bromobenzaldehyde with 4-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (E)-3-(4-BROMOPHENYL)-N-(4-METHYLPHENYL)-2-PROPENAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-BROMOPHENYL)-N-(4-METHYLPHENYL)-2-PROPENAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(E)-3-(4-BROMOPHENYL)-N-(4-METHYLPHENYL)-2-PROPENAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-BROMOPHENYL)-N-(4-METHYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-2-PROPENAMIDE
- (E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-PROPENAMIDE
- (E)-3-(4-IODOPHENYL)-N-(4-METHYLPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-3-(4-BROMOPHENYL)-N-(4-METHYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can participate in various reactions, making the compound versatile for different applications. Additionally, the combination of the bromophenyl and methylphenyl groups provides a unique structural framework that can influence its biological activity and reactivity.
Properties
Molecular Formula |
C16H14BrNO |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14BrNO/c1-12-2-9-15(10-3-12)18-16(19)11-6-13-4-7-14(17)8-5-13/h2-11H,1H3,(H,18,19)/b11-6+ |
InChI Key |
RFJBIPJETUDIMC-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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